An In-Depth Technical Guide to Azide-PEG5-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
An In-Depth Technical Guide to Azide-PEG5-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG5-Boc is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, provides researchers with a versatile tool for the covalent linkage of biomolecules. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the orthogonal reactive groups—the azide and the protected amine—allow for sequential and specific conjugation reactions. This guide provides a comprehensive overview of the structure, properties, and common applications of Azide-PEG5-Boc, including detailed experimental protocols.
Structure and Properties
Azide-PEG5-Boc, systematically named tert-butyl (2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, possesses a well-defined chemical structure that dictates its reactivity and utility.
Chemical Structure:
The molecule consists of three key components:
-
Azide group (-N3): This functional group is highly reactive towards alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1][2]
-
Pentaethylene glycol spacer (-(CH2CH2O)5-): This hydrophilic PEG linker increases the overall water solubility of the molecule and any conjugate it is a part of.[2][3][4][5] It also provides a flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules.[4]
-
Boc-protected amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[3] It is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions, such as amide bond formation.[2][4]
Physicochemical Properties
A summary of the key quantitative data for Azide-PEG5-Boc is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 911209-07-9 | [6][7] |
| Molecular Formula | C17H34N4O7 | [6][7] |
| Molecular Weight | 406.48 g/mol | [6] |
| Appearance | Viscous liquid | [7] |
| Purity | Typically >95% | [4][6] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [3][8] |
| Storage Conditions | Store at -20°C, protected from light | [4][8] |
Applications in Research and Drug Development
The unique heterobifunctional nature of Azide-PEG5-Boc makes it a valuable reagent in a multitude of applications, most notably in the construction of complex biomolecular architectures.
Bioconjugation
Bioconjugation is the process of covalently linking two or more molecules, at least one of which is a biomolecule. Azide-PEG5-Boc is an ideal linker for this purpose due to its orthogonal reactive ends. A common strategy involves a two-step conjugation process:
-
The azide group is reacted with an alkyne-containing molecule via click chemistry.
-
The Boc protecting group is removed to expose the amine, which is then reacted with a second molecule, for example, one containing an activated carboxylic acid (e.g., NHS ester).
This sequential approach allows for the precise and controlled assembly of conjugates, such as antibody-drug conjugates (ADCs) or fluorescently labeled proteins.[3]
PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design. Azide-PEG5-Boc and similar PEG-containing linkers are frequently used in PROTAC synthesis to optimize solubility, cell permeability, and the spatial orientation of the ternary complex.[9][10][]
Experimental Protocols
The following are detailed, representative protocols for the key reactions involving Azide-PEG5-Boc. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Azide-PEG5-Boc to an alkyne-modified protein.
Materials:
-
Azide-PEG5-Boc
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
Copper(II) sulfate (CuSO4) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
DMSO or DMF
-
Desalting column (e.g., PD-10)
Procedure:
-
Preparation of Reagents:
-
Dissolve Azide-PEG5-Boc in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the Azide-PEG5-Boc stock solution to the protein solution to achieve a 10- to 50-fold molar excess over the protein.
-
Prepare a premixed solution of CuSO4 and THPTA by adding 1 µL of 100 mM CuSO4 to 2 µL of 200 mM THPTA. Add this mixture to the reaction to a final concentration of 1 mM CuSO4 and 2 mM THPTA.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.[12]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[12]
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Verification:
-
Confirm successful conjugation by methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or Western blot if the conjugated molecule has a detectable tag.[12]
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an equal volume of a solution of 50% TFA in DCM.[4]
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected product.
-
-
Purification (if necessary):
-
The crude product can be purified by column chromatography on silica gel if required.
-
Protocol 3: Amide Bond Formation
This protocol describes the conjugation of the deprotected amine-PEG5-azide conjugate to a molecule containing a carboxylic acid.
Materials:
-
Amine-containing conjugate from Protocol 2
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of the amine-containing conjugate (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final conjugate by preparative HPLC or column chromatography.
-
Visualizations
Experimental Workflow for Sequential Bioconjugation
The following diagram illustrates a typical experimental workflow for the sequential conjugation of two different molecules (Molecule A and Molecule B) using Azide-PEG5-Boc as a linker.
References
- 1. benchchem.com [benchchem.com]
- 2. t-boc-N-amido-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]
- 3. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 4. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chemimpex.com [chemimpex.com]
- 8. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
